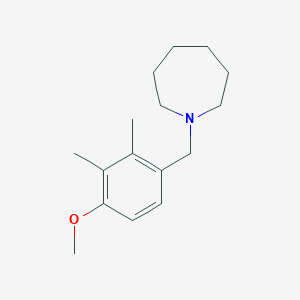
1-(4-methoxy-2,3-dimethylbenzyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxy-2,3-dimethylbenzyl)azepane, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in several biological processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
1-(4-methoxy-2,3-dimethylbenzyl)azepane inhibits 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ activity by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to downstream effects on several signaling pathways. The inhibition of 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ activity has been shown to have a neuroprotective effect by reducing the accumulation of β-amyloid plaques in the brain, a hallmark of Alzheimer's disease. Additionally, the inhibition of 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ activity has been shown to have mood-stabilizing effects by regulating the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-(4-methoxy-2,3-dimethylbenzyl)azepane has several biochemical and physiological effects, including the inhibition of 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ activity, the reduction of β-amyloid plaque accumulation in the brain, the regulation of neurotransmitter levels in the brain, and the inhibition of cancer cell growth and induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-methoxy-2,3-dimethylbenzyl)azepane in lab experiments is its high potency as a 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ inhibitor, making it a valuable tool for studying the role of 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ in various biological processes. Additionally, the compound's high yield in the synthesis method makes it a cost-effective and efficient tool for researchers. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
The potential therapeutic applications of 1-(4-methoxy-2,3-dimethylbenzyl)azepane are vast, and future research should focus on exploring its potential in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. Additionally, future research should focus on developing more selective 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ inhibitors to minimize potential toxicity and improve therapeutic efficacy. Finally, the compound's potential as a tool for studying the role of 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ in various biological processes should be further explored.
Synthesemethoden
The synthesis of 1-(4-methoxy-2,3-dimethylbenzyl)azepane involves the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with 1-azepanamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography. The yield of the synthesis method is high, making it a cost-effective and efficient method for producing this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxy-2,3-dimethylbenzyl)azepane has been extensively studied for its potential therapeutic applications in several diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound's ability to inhibit 1-(4-methoxy-2,3-dimethylbenzyl)azepaneβ activity has been shown to have a neuroprotective effect, making it a potential treatment for Alzheimer's disease. Additionally, the compound has been shown to have mood-stabilizing effects, making it a potential treatment for bipolar disorder. In cancer research, the compound has been shown to inhibit cancer cell growth and induce apoptosis, making it a potential anticancer agent.
Eigenschaften
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13-14(2)16(18-3)9-8-15(13)12-17-10-6-4-5-7-11-17/h8-9H,4-7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJDYIVGHNOQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2,3-dimethylbenzyl)azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

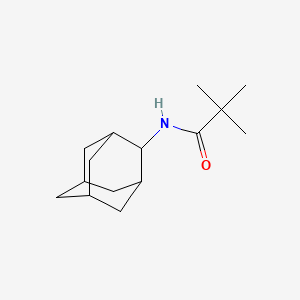
![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5685665.png)
![1-[4-(difluoromethoxy)benzyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5685672.png)
![7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5685677.png)
![N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5685680.png)
![5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5685703.png)
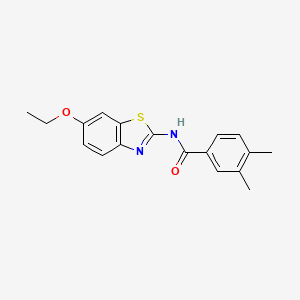
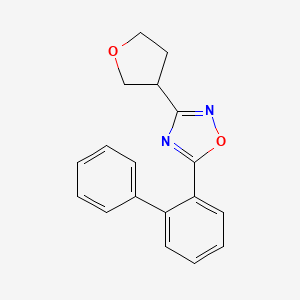
![5-chloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5685725.png)
![1-(cyclobutylcarbonyl)-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5685732.png)
![(1R*,3S*)-3-ethoxy-7-[(2-methoxyphenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5685744.png)
![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide](/img/structure/B5685752.png)
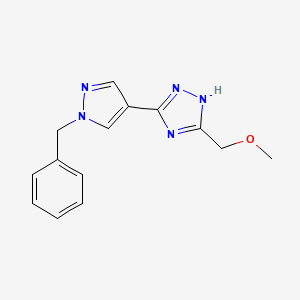
![2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685763.png)